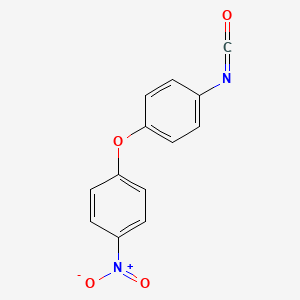
1-Isocyanato-4-(4-nitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-4-(4-nitrophenoxy)benzene is a chemical compound with the molecular formula C13H8N2O4 It is known for its unique structure, which includes an isocyanate group and a nitrophenoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Isocyanato-4-(4-nitrophenoxy)benzene typically involves the reaction of 4-nitrophenol with phosgene to form 4-nitrophenyl chloroformate, which is then reacted with 4-aminophenol to produce the desired compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .
Chemical Reactions Analysis
1-Isocyanato-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of water.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Isocyanato-4-(4-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify proteins or other biomolecules through its reactive isocyanate group.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-Isocyanato-4-(4-nitrophenoxy)benzene exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines or hydroxyl groups, leading to the formation of ureas or carbamates. These reactions can modify the structure and function of biomolecules, making the compound useful in various applications .
Comparison with Similar Compounds
1-Isocyanato-4-(4-nitrophenoxy)benzene can be compared to other similar compounds, such as:
4-Nitrophenyl isocyanate: This compound has a similar structure but lacks the additional phenoxy group, making it less complex.
1-Isocyanato-4-nitrobenzene: This compound is structurally similar but does not have the phenoxy group, which may affect its reactivity and applications.
Properties
CAS No. |
24698-19-9 |
|---|---|
Molecular Formula |
C13H8N2O4 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
1-isocyanato-4-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H8N2O4/c16-9-14-10-1-5-12(6-2-10)19-13-7-3-11(4-8-13)15(17)18/h1-8H |
InChI Key |
ZZUFNNNRBCLCQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















